HPLC Retention Time Differentiation
In a validated stability-indicating RP-HPLC method for Fesoterodine Fumarate, the unknown impurity corresponding to Deoxy Fesoterodine (Impurity C) elutes at a distinct relative retention time (RRt) of 1.37, clearly separating it from the main API peak and other known impurities [1]. This specific RRt value is critical for accurate identification and quantification during routine QC and stability studies. Using an alternative impurity standard with a different RRt would render the method non-specific and unreliable [2].
| Evidence Dimension | Chromatographic retention (RP-HPLC) |
|---|---|
| Target Compound Data | Relative Retention Time (RRt) = 1.37 (Deoxy Fesoterodine / Impurity C) |
| Comparator Or Baseline | Fesoterodine API RRt = 1.00; other impurities (e.g., symmetric dimer) have RRt = 0.25 |
| Quantified Difference | Elutes 37% later than the main Fesoterodine peak, providing baseline resolution for accurate integration. |
| Conditions | Waters Symmetry C18, 250 × 4.6 mm, 5 μm column; mobile phase: 0.05% TFA in water / 0.02% TFA in methanol:water (90:10); gradient elution; detection at 220 nm. |
Why This Matters
This defined RRt ensures the analytical method's specificity and accuracy, which are mandatory for regulatory approval of Fesoterodine drug products.
- [1] Kumar, N., et al. (2021). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate. Journal of Chromatographic Science, 59(2), 154-164. View Source
- [2] USP. (n.d.). Fesoterodine Fumarate Monograph (Proposed). Retrieved from https://doi.usp.org View Source
